molecular formula C17H16N2O B14073407 (S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

Cat. No.: B14073407
M. Wt: 264.32 g/mol
InChI Key: PIBVAULRYCPZAN-ZDUSSCGKSA-N
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Description

(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a carbazole moiety linked to a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the reaction of 9H-carbazole with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the dihydrooxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular function. The dihydrooxazole ring can interact with enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-(9H-Carbazol-9-yl)ethyl)phosphonic acid
  • 2-(9H-carbazol-9-yl)ethanol
  • 2-(9H-carbazol-9-yl)ethyl methacrylate

Uniqueness

(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its specific combination of a carbazole moiety and a dihydrooxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(4S)-4-(carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H16N2O/c1-12-18-13(11-20-12)10-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13H,10-11H2,1H3/t13-/m0/s1

InChI Key

PIBVAULRYCPZAN-ZDUSSCGKSA-N

Isomeric SMILES

CC1=N[C@H](CO1)CN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CC1=NC(CO1)CN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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